PDE2A Potency and Isoform Selectivity: PF-05085727 vs. BAY 60-7550
PF-05085727 inhibits recombinant human PDE2A with an IC50 of 2 nM, exhibiting >4,000-fold selectivity over PDE1 and PDE3–11 [1]. In direct comparison, the widely used PDE2A reference inhibitor BAY 60-7550 demonstrates an IC50 of 4.7 nM against human PDE2A and only 50-fold selectivity over PDE1 [2]. At 10 μM concentration, PF-05085727 weakly inhibits off-target PDEs: PDE1B (IC50=12.146 μM), PDE4B (IC50=22.503 μM), PDE7B (IC50=13.157 μM), and PDE10A (IC50=6.515 μM), confirming that selectivity is maintained at concentrations >1,000× the PDE2A IC50 [1].
| Evidence Dimension | PDE2A inhibitory potency (human enzyme) |
|---|---|
| Target Compound Data | IC50 = 2 nM |
| Comparator Or Baseline | BAY 60-7550: IC50 = 4.7 nM (human PDE2A) |
| Quantified Difference | PF-05085727 is 2.35-fold more potent than BAY 60-7550 |
| Conditions | Recombinant human PDE2A enzyme assay using [3H]-cGMP as substrate |
Why This Matters
Higher PDE2A potency combined with superior isoform selectivity (>4,000× vs. 50×) reduces the risk of off-target PDE inhibition in complex biological systems, enabling cleaner interpretation of PDE2A-mediated pharmacological effects.
- [1] Helal CJ, Arnold EP, Boyden TL, et al. Application of structure-based design and parallel chemistry to identify a potent, selective, and brain penetrant phosphodiesterase 2A inhibitor. J Med Chem. 2017;60(13):5673-5698. PMID: 28574706 View Source
- [2] ChEMBL Database. BAY 60-7550 activity profile. CHEMBL identifier. Accessed 2026-04-18. View Source
